molecular formula C24H17ClFN3O B2415073 1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932464-44-3

1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2415073
CAS No.: 932464-44-3
M. Wt: 417.87
InChI Key: JGUHWOLTGHVJSG-UHFFFAOYSA-N
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Description

The compound “1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a bicyclic system with a pyrazole ring fused to a quinoline. The molecule also has various substituents, including a 3-chloro-4-methylphenyl group, a 4-methoxyphenyl group, and a fluorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and quinoline), a heterocyclic ring (pyrazole), and various substituents (chloro, methyl, methoxy, and fluoro groups). These functional groups could significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For instance, the chlorine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions. The presence of the methoxy group could also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the aromatic and heterocyclic rings would likely make the compound relatively stable and rigid. The various substituents could also influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Transformations

The synthesis and transformations of quinoline derivatives have been extensively studied, with a focus on developing efficient fluorophores for biochemistry and medicine. These compounds are of interest for their potential use in studying biological systems, including DNA fluorophores based on fused aromatic systems. The search for new compounds that are more sensitive and selective continues, highlighting the importance of quinoline derivatives as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Molecular and Supramolecular Structures

Research into the reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes has led to the discovery of hydrazone derivatives and pyrazolo[3,4-b]quinoline derivatives, which exhibit antimicrobial and antiviral activities. These findings underscore the potential value of new derivatives in these chemical classes (Kumara et al., 2016).

Antimicrobial Evaluation

Novel quinoline derivatives bearing different heterocyclic moieties have been synthesized and evaluated for their antimicrobial activity. This research contributes to the development of compounds with potential applications in combating microbial resistance, with some derivatives showing moderate activities against a wide range of organisms (El-Gamal et al., 2016).

Fluorescence and Electroluminescent Applications

The optical properties of pyrazolo[3,4-b]quinoline derivatives have been investigated for their potential use in luminescent or electroluminescent applications. The studies focus on understanding the effects of molecular structure on fluorescence emission and quenching mechanisms, offering insights into the design of new fluorescent materials (Mu et al., 2010).

Anticancer Activity

The relationship between structure and anticancer activity of quinolinone-based compounds has been explored, identifying specific structural motifs that contribute to inhibitory effects. This research highlights the importance of quinolinone/quinoline derivatives in the discovery of novel anticancer drugs and encourages further investigation into more efficient and less toxic compounds (Beker & Yıldırım, 2021).

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in organic and medicinal chemistry. Future work could involve synthesizing this compound, studying its reactivity, investigating its potential biological activities, and exploring its possible applications .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O/c1-14-3-7-17(12-21(14)25)29-24-19-11-16(26)6-10-22(19)27-13-20(24)23(28-29)15-4-8-18(30-2)9-5-15/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUHWOLTGHVJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)OC)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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